molecular formula C22H32O6P2 B101805 Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) CAS No. 17919-34-5

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)

Cat. No. B101805
CAS RN: 17919-34-5
M. Wt: 454.4 g/mol
InChI Key: DRCOGQJUVZRNSQ-UHFFFAOYSA-N
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Description

Tetraethyl methylenediphosphonate, also known as Bis(diethoxyphosphinyl)methane or Methylenediphosphonic acid tetraethylester, is a chemical compound with the molecular formula CH2[P(O)(OCH2CH3)2]2 . Its CAS number is 1660-94-2 and it has a molecular weight of 288.21 .


Molecular Structure Analysis

The molecular structure of Tetraethyl ([1,1’-biphenyl]-4,4’-diylbis(methylene))bis(phosphonate) is complex. It consists of a biphenyl core with methylene bridges connecting to phosphonate groups . The exact structure can be better understood through a 3D molecular model .


Physical And Chemical Properties Analysis

Tetraethyl methylenediphosphonate is a liquid at room temperature . It has a refractive index of 1.442 and a density of 1.16 g/mL at 25 °C . The boiling point is 171-174 °C/11 mmHg .

Scientific Research Applications

Organic Synthesis Intermediates

4,4’-Bis(diethylphosphonomethyl)biphenyl: is used as an intermediate in organic synthesis . Its phosphonate groups can act as ligands, forming complexes with various metals, which can be used in catalysis or as building blocks for more complex molecules.

Fluorescent Whitening Agents

This compound serves as a precursor in the synthesis of fluorescent whitening agents like CBS-X and CBS-127 . These agents are commonly used in laundry detergents and paper manufacturing to enhance the brightness of the product.

Horner-Wadsworth-Emmons (HWE) Reactions

The compound is utilized in HWE reactions, which are valuable for the formation of carbon-carbon double bonds . This reaction is essential in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Inhibitors of Matrix Metalloproteinases

Research indicates that derivatives of this compound can act as inhibitors of matrix metalloproteinases . These enzymes play a role in tissue remodeling and are targets for therapeutic intervention in diseases such as cancer and arthritis.

Synthesis of Unnatural Alpha-Amino Acid Derivatives

The compound is used in the synthesis of unnatural alpha-amino acid derivatives containing gem-biphosphonates . These derivatives have potential applications in medicinal chemistry, including the design of enzyme inhibitors and peptide mimetics.

Synthesis of Lycopene via Wittig-Horner Reaction

It is also a reactant for the synthesis of lycopene using the Wittig-Horner reaction . Lycopene is a natural red pigment found in tomatoes and other red fruits and vegetables, with antioxidant properties beneficial for health.

Mechanism of Action

Bisphosphonates, the class of compounds to which Tetraethyl ([1,1’-biphenyl]-4,4’-diylbis(methylene))bis(phosphonate) belongs, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption. When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-[4-(diethoxyphosphorylmethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6P2/c1-5-25-29(23,26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30(24,27-7-3)28-8-4/h9-16H,5-8,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCOGQJUVZRNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348326
Record name Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)

CAS RN

17919-34-5
Record name Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) utilized in the synthesis of 2D conjugated polymers?

A1: Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) serves as a crucial monomer in the Horner–Wadsworth–Emmons (HWE) reaction for creating vinylene-linked 2D conjugated polymers []. Specifically, it reacts with 2,3,8,9,14,15-hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazine, forming a C−C single bond that ultimately leads to the polymer structure. This reaction pathway is particularly notable for yielding crystalline 2D conjugated polymers with desirable properties. []

Q2: What are the advantages of using the Horner–Wadsworth–Emmons reaction with Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) in 2D conjugated polymer synthesis?

A2: The HWE reaction utilizing Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) offers several advantages:

  • Enhanced Conjugation: Compared to alternative methods like the Knoevenagel reaction or imine-linking, the HWE reaction results in superior conjugation within the 2D conjugated polymer []. This enhanced conjugation translates to desirable optoelectronic properties.
  • Crystallinity: DFT simulations highlight the importance of the initial reversible C−C bond formation facilitated by this reaction, leading to the creation of crystalline 2D conjugated polymers [].
  • Porous Structure: The resulting polymers exhibit a dual-pore structure, as confirmed by powder X-ray diffraction and nitrogen adsorption-desorption measurements []. This porous nature can be beneficial for applications requiring high surface area.

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